molecular formula C20H19N7O B2482870 5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034602-41-8

5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide

Katalognummer: B2482870
CAS-Nummer: 2034602-41-8
Molekulargewicht: 373.42
InChI-Schlüssel: JWMQNYBFKOZIMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide is a pyrazole-carboxamide derivative featuring a pyrazine-substituted pyrazole core. Its structure combines a phenyl group at the 1-position of the pyrazole ring, a methyl group at the 5-position, and a carboxamide linker bridging to a second pyrazole moiety substituted with pyrazine.

Eigenschaften

IUPAC Name

5-methyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c1-14-17(12-24-27(14)15-6-4-3-5-7-15)20(28)23-11-16-10-18(25-26(16)2)19-13-21-8-9-22-19/h3-10,12-13H,11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMQNYBFKOZIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC(=NN3C)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide (CAS Number: 2034602-41-8) is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, mechanism of action, and related pharmacological effects based on recent research findings.

The compound's molecular formula is C20H19N7OC_{20}H_{19}N_{7}O with a molecular weight of 373.4 g/mol. Its structural complexity contributes to its diverse biological activities.

PropertyValue
CAS Number2034602-41-8
Molecular FormulaC20H19N7O
Molecular Weight373.4 g/mol

Anticancer Potential

Recent studies have demonstrated that the compound exhibits significant anticancer activity across various cancer cell lines. For instance, it has been evaluated against several human cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The following table summarizes the findings:

Cell LineIC50 Value (µM)Mechanism of Action
MCF70.39 ± 0.06Inhibition of Aurora-A kinase
A54926Induction of apoptosis
HCT1160.46 ± 0.04Cell cycle arrest at SubG1/G1 phase

The compound's ability to inhibit Aurora-A kinase is particularly noteworthy, as this kinase plays a crucial role in cell cycle regulation and is often overexpressed in various cancers.

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

  • Cell Cycle Arrest : The compound induces cell cycle arrest, preventing cancer cells from proliferating.
  • Apoptosis Induction : It promotes apoptosis in cancer cells, which is critical for reducing tumor growth.
  • Kinase Inhibition : Specifically, Aurora-A kinase inhibition leads to disrupted mitotic processes in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to the compound :

  • Huang et al. (2022) explored various pyrazole derivatives for their anticancer potential and reported significant cytotoxicity against MCF7 and NCI-H460 cell lines with IC50 values ranging from 3.79 to 42.30 µM .
  • Fan et al. assessed the cytotoxicity of pyrazole derivatives against A549 cell lines, noting that some compounds displayed promising growth inhibition .
  • Mohareb and Kumar et al. prepared novel pyrazole derivatives and screened them against MCF7 and NCI-H460 cell lines, achieving IC50 values as low as 0.01 µM, indicating potent anticancer efficacy .

Analyse Chemischer Reaktionen

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) in Compound X is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine.

Reaction Conditions Reagents Products References
Acidic hydrolysis (HCl, H₂SO₄)Concentrated HCl, reflux5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid + (1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine
Basic hydrolysis (NaOH)NaOH (aqueous), ethanol, heatSodium salt of the carboxylic acid + corresponding amine

Mechanistic Insight :

  • Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by water.

  • Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic acyl substitution .

Nucleophilic Acyl Substitution at the Amide

The carboxamide can undergo substitution with nucleophiles (e.g., alcohols, amines) under catalytic or high-temperature conditions.

Reaction Type Reagents/Conditions Products References
EsterificationR-OH, H₂SO₄ (catalytic)5-Methyl-1-phenyl-1H-pyrazole-4-carboxylate ester + liberated amine
AmidationR-NH₂, DCC (coupling agent)New amide derivatives (e.g., peptide-like linkages)

Key Considerations :

  • Amides are less reactive than esters or acids, requiring strong catalysts (e.g., DCC) for substitution .

  • Pyrazine’s electron-withdrawing nature may enhance the electrophilicity of the carbonyl group.

Electrophilic Substitution at the Pyrazine Ring

The pyrazine moiety (a diazine) can undergo electrophilic aromatic substitution (EAS), though its electron-deficient nature limits reactivity.

Reaction Type Reagents/Conditions Products References
NitrationHNO₃, H₂SO₄, 0–5°CNitro-substituted pyrazine derivative
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Halo-substituted pyrazine (e.g., chloro or bromo at C-5 or C-6 positions)

Regioselectivity :

  • Electron-withdrawing pyrazole substituents direct electrophiles to meta positions relative to the pyrazine nitrogens .

Functionalization of Pyrazole Rings

The pyrazole rings may participate in alkylation, oxidation, or cycloaddition reactions.

Reaction Type Reagents/Conditions Products References
AlkylationR-X, K₂CO₃, DMFN-Alkylated pyrazole derivatives (limited by existing methyl/phenyl groups)
Oxidation of 5-methylKMnO₄, H₂SO₄, heat5-Carboxylic acid derivative (if sterically accessible)
1,3-Dipolar CycloadditionDiazo compounds, Cu catalysisPyrazolo-fused heterocycles (e.g., triazoles or tetrazoles)

Limitations :

  • Pre-existing substituents (e.g., phenyl, methyl) may sterically hinder reactivity at the pyrazole rings.

Reduction Reactions

Selective reduction of the carboxamide or pyrazine moieties is feasible under controlled conditions.

Reaction Type Reagents/Conditions Products References
Carboxamide reductionLiAlH₄, dry ether5-Methyl-1-phenyl-1H-pyrazole-4-methanol + corresponding amine
Pyrazine ring reductionH₂, Raney Ni, high pressurePartially saturated pyrazine (e.g., piperazine analog)

Note :

  • LiAlH₄ reduces the amide to a primary alcohol and amine, while catalytic hydrogenation selectively saturates the pyrazine ring .

Complexation with Metal Ions

The pyrazole and pyrazine nitrogens may act as ligands for transition metals, forming coordination complexes.

Metal Ion Conditions Complex Type References
Cu(II)Methanol, room temperatureOctahedral or square-planar complexes
Fe(III)Ethanol, refluxFerric complexes with potential catalytic activity

Applications :

  • Metal complexes of pyrazole derivatives are explored for catalysis or material science .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Substituents
Target Compound C21H20N8O 424.45 Not reported Pyrazine, methyl, phenyl
3a C21H15ClN6O 402.83 133–135 Chloro, cyano, phenyl
3d C21H14ClFN6O 420.83 181–183 Chloro, cyano, 4-fluorophenyl
4-Nitro analog C13H14N4O5 306.27 Not reported Nitro, methoxy, 4-methoxybenzyl

Observations :

  • The target compound’s higher molar mass (424.45 g/mol) reflects its pyrazine and dual-pyrazole architecture, which may influence pharmacokinetic properties like membrane permeability.
  • Melting points for chloro/cyano analogs (e.g., 133–183°C) correlate with crystallinity induced by halogen and polar groups, whereas pyrazine’s planar structure might reduce melting points due to weaker intermolecular forces.

Spectroscopic and Analytical Data

  • NMR Trends : Analogs like 3a and 3d show aromatic proton signals between δ 7.21–8.12 ppm in CDCl3, consistent with phenyl and pyrazole environments . The target compound’s pyrazine protons are expected downfield (δ > 8.5 ppm) due to electron-withdrawing effects.
  • Mass Spectrometry : The target compound’s theoretical [M+H]+ ion (425.45) aligns with analogs (e.g., 3a at 403.1 ), but pyrazine’s nitrogen content may enhance fragmentation complexity.

Functional Group Impact on Bioactivity

  • Carboxamide vs. Carbothioamide : Analogs in replace the carboxamide with carbothioamide (C=S), which reduces hydrogen-bonding capacity but increases lipophilicity . The target compound’s carboxamide linker likely improves aqueous solubility and target binding specificity.
  • Pyrazine vs. Halogen/CN: Pyrazine’s nitrogen atoms may engage in additional hydrogen bonds or coordinate metal ions, contrasting with chloro/cyano groups’ steric and electronic effects .

Q & A

Basic Synthesis: What are the key steps and reaction conditions required to synthesize this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the preparation of heterocyclic intermediates. A general approach includes:

Core Pyrazole Formation : Condensation of substituted hydrazines with β-keto esters or diketones under reflux in ethanol .

Functionalization : Alkylation or sulfonylation of the pyrazole nitrogen using reagents like methyl iodide or chloromethyl pyrazine derivatives in DMF with K₂CO₃ as a base .

Carboxamide Coupling : Reaction of the activated carboxylic acid (e.g., using HATU or EDC) with the amine-containing intermediate in dichloromethane or DMF .
Key Conditions :

  • Temperature control (0–25°C for sensitive steps).
  • Inert atmosphere (N₂/Ar) to prevent oxidation.
  • Monitoring via TLC and purification by column chromatography .

Advanced Synthesis: How can researchers optimize reaction yields for intermediates prone to hydrolysis or oxidation?

Methodological Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups for amine or hydroxyl protection during alkylation .
  • Low-Temperature Quenching : Add reactions to ice-cold water to stabilize reactive intermediates.
  • Catalytic Additives : Employ Pd(PPh₃)₄ or CuI for cross-coupling steps to enhance regioselectivity .
  • Yield Tracking : Compare yields under varying solvent polarities (e.g., DMF vs. THF) and adjust equivalents of reagents (1.1–1.5x) .

Basic Characterization: What spectroscopic and chromatographic methods are essential for confirming the structure?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., pyrazole C-H at δ 7.2–8.5 ppm; methyl groups at δ 2.0–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₀N₆O: 385.1784) .
  • HPLC : Purity assessment using C18 columns (≥95% purity, acetonitrile/water gradient) .

Advanced Characterization: How can X-ray crystallography resolve ambiguities in anisotropic displacement parameters?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution datasets .
  • Software Tools : Refine structures with SHELXL (for small molecules) or PHENIX (for macromolecular complexes), adjusting thermal parameters (Uᵢₙ) for anisotropic atoms .
  • Validation : Check R-factors (R₁ < 0.05) and validate geometry using WinGX/ORTEP for displacement ellipsoid visualization .

Basic Biological Activity: Which biological targets or pathways should be prioritized for initial screening?

Methodological Answer:

  • Kinase Inhibition : Prioritize VEGFR2, JAK2, or Factor Xa due to structural similarity to pyrazole-based inhibitors (e.g., razaxaban and acrizanib) .
  • Assay Design : Use enzymatic assays (IC₅₀ determination) with fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for Factor Xa) .
  • Cellular Models : Test antiproliferative effects in cancer cell lines (e.g., HCT-116 or MCF-7) via MTT assays .

Advanced Biological Activity: How can researchers assess selectivity against off-target enzymes in kinase profiling?

Methodological Answer:

  • Panel Screening : Use commercial kinase panels (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities for VEGFR2 vs. homologous kinases .
  • SAR Analysis : Modify the pyrazine or phenyl substituents to reduce off-target binding, guided by co-crystal structures of related inhibitors .

Basic Data Analysis: How should researchers interpret contradictory NMR or MS data during structural elucidation?

Methodological Answer:

  • Peak Assignment : Compare experimental ¹H NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian 16) .
  • Isotope Patterns : Analyze MS/MS fragmentation to distinguish regioisomers (e.g., pyrazole vs. pyrimidine cleavage patterns) .
  • Collaborative Validation : Cross-verify data with 2D NMR (COSY, HSQC) or alternative ionization methods (ESI vs. MALDI) .

Advanced Data Analysis: What strategies reconcile conflicting bioassay results between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to address bioavailability gaps .
  • Metabolite ID : Use LC-HRMS to identify active metabolites that may contribute to in vivo efficacy .
  • Dose-Response Correlation : Conduct PK/PD modeling to align in vitro IC₅₀ values with effective plasma concentrations in rodent models .

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